2-chloro-5-methylpyridine-4-carbonitrile
Overview
Description
2-Chloro-5-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used as a reagent in organic synthesis and has shown bifunctional properties and inhibitory effects on the human glucose transporter 1 (GLUT1) .
Mechanism of Action
Mode of Action
It is known that the compound is involved in microbial degradation processes . The enzyme MnpA catalyzes the partial reduction of 2-Chloro-5-methylisonicotinonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Biochemical Pathways
It is known that the compound is involved in microbial degradation processes
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methylisonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with NADPH-dependent nitroreductase, which catalyzes the reduction of nitroaromatic compounds. This interaction is crucial for the compound’s role in biochemical pathways, as it facilitates the conversion of nitroaromatic compounds to their corresponding amines .
Cellular Effects
The effects of 2-Chloro-5-methylisonicotinonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-5-methylisonicotinonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methylisonicotinonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methylisonicotinonitrile vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are dose-dependent and can be mitigated by adjusting the dosage .
Metabolic Pathways
2-Chloro-5-methylisonicotinonitrile is involved in several metabolic pathways. It interacts with enzymes such as NADPH-dependent nitroreductase, which catalyzes its reduction to amines. This interaction is crucial for the compound’s role in metabolic pathways, as it facilitates the conversion of nitroaromatic compounds to their corresponding amines .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-methylisonicotinonitrile is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. For instance, it has been observed to bind to certain cytoplasmic proteins, which facilitate its transport to specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-5-methylisonicotinonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, nitration, and subsequent purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-chloro-5-methylpyridine-4-amine.
Oxidation: 2-chloro-5-methylpyridine-4-carboxylic acid.
Scientific Research Applications
2-Chloro-5-methylpyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Inhibits the human glucose transporter 1 (GLUT1), making it useful in studies related to glucose metabolism.
Industry: Used in the synthesis of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinecarbonitrile: Similar structure but with the chlorine and nitrile groups in different positions.
2-Chloro-5-methylpyridine: Lacks the nitrile group.
2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile: Contains additional chlorine and methyl groups.
Uniqueness
2-Chloro-5-methylpyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GLUT1 sets it apart from other similar compounds, making it valuable in specific research applications .
Properties
IUPAC Name |
2-chloro-5-methylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHBZMDFNANDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261685-10-2 | |
Record name | 2-chloro-5-methylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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